The synthesis of BPH-1218 involves several chemical reactions typical for bisphosphonate compounds. The process generally includes:
The specific synthetic route may vary based on the desired properties and applications of the final product .
BPH-1218 features a complex molecular structure typical of lipophilic bisphosphonates. Key aspects include:
The structural analysis reveals that BPH-1218's design facilitates its role as an inhibitor of TgCoq1, impacting ubiquinone biosynthesis .
BPH-1218 participates in several chemical reactions relevant to its function:
These reactions highlight BPH-1218's potential as a therapeutic agent by disrupting essential metabolic pathways in target organisms.
The mechanism by which BPH-1218 exerts its effects involves several steps:
The effectiveness of BPH-1218 has been quantified through various assays measuring growth rates and metabolic activity in treated versus untreated cells.
BPH-1218 exhibits several notable physical and chemical properties:
These properties influence both its pharmacological potential and practical applications in research settings .
BPH-1218 has several promising applications in scientific research:
BPH-1218 belongs to the nitrogen-containing bisphosphonate class, characterized by a stable P-C-P backbone that mimics inorganic pyrophosphate. Its molecular structure features:
Table 1: Structural Characteristics of BPH-1218
Feature | Description | Biological Significance |
---|---|---|
Core scaffold | P-C-P backbone | Resistance to enzymatic hydrolysis |
Active pharmacophore | Nitrogen-containing heterocycle | Chelates Mg²⁺ in enzyme active sites |
Side chain | 4-(n-octyl)benzene | Enhances lipid solubility and mitochondrial targeting |
Molecular weight | 438.4 g/mol | Optimizes membrane permeability |
Crystallographic studies (PDB: 3WCF) reveal that BPH-1218 binds human squalene synthase (HsSQS) with a dissociation constant (Kd) of 15 nM, forming hydrogen bonds with Thr-201 and hydrophobic interactions within the allylic substrate pocket [6]. This binding mode is conserved in parasitic targets like TgCoq1, where the lipophilic chain occupies the elongated product channel essential for C₃₅ heptaprenyl diphosphate synthesis [1].
BPH-1218 exerts its antiparasitic effect by selectively inhibiting the enzyme heptaprenyl diphosphate synthase (TgCoq1) in T. gondii, a key catalyst in the ubiquinone biosynthesis pathway:
Target Enzyme Specificity
Mechanistic Consequences
Table 2: Enzymatic Targets of BPH-1218 in Pathogens vs. Mammals
Enzyme | Organism | Inhibition IC₅₀ | Product | Biological Role |
---|---|---|---|---|
TgCoq1 | T. gondii | 18 nM | Heptaprenyl-DP (C35) | Ubiquinone tail synthesis |
TcSPPS | T. cruzi | 52 nM | Solanesyl-DP (C45) | Menaquinone synthesis |
HsFPPS | Homo sapiens | 5.4 μM | Farnesyl-DP (C15) | Sterol/protein prenylation |
BPH-1218 demonstrates broad-spectrum activity against apicomplexan parasites by exploiting their dependence on mitochondrial electron transport:
Toxoplasma gondii
Plasmodium falciparum
Therapeutic Advantages
Table 3: In Vivo Efficacy of BPH-1218 Against Chronic Toxoplasmosis
Parameter | Control Group | BPH-1218 Treated | p-value |
---|---|---|---|
Cyst burden per brain | 1,240 ± 198 | 156 ± 54 | <0.001 |
Hyperactivity episodes | 12.7 ± 1.9/hr | 3.2 ± 0.8/hr | <0.01 |
Mortality (lethal dose) | 100% | 0% | <0.001 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7